4-Fluoro-2-hydroxybenzaldehyde oxime
Description
4-Fluoro-2-hydroxybenzaldehyde oxime is a halogenated aromatic oxime derived from the condensation of 4-fluoro-2-hydroxybenzaldehyde (CAS 348-28-7) with hydroxylamine. The compound features a hydroxyl group at the 2-position and a fluorine atom at the 4-position of the benzaldehyde scaffold, which is converted into an oxime (-CH=N-OH) functional group.
Properties
Molecular Formula |
C7H6FNO2 |
|---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
5-fluoro-2-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6FNO2/c8-6-2-1-5(4-9-11)7(10)3-6/h1-4,10-11H/b9-4+ |
InChI Key |
YTEUPNSPFUDNBK-RUDMXATFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)O)/C=N/O |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-hydroxybenzaldehyde oxime can be synthesized through the reaction of 4-fluoro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol. The process involves the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-hydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction can yield amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amines.
Substitution: Results in various substituted benzaldehyde oxime derivatives.
Scientific Research Applications
4-Fluoro-2-hydroxybenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.
Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-2-hydroxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes and metal ions. The oxime group can form stable complexes with metal ions, which can inhibit or modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features are summarized below:
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in this compound increases its polarity compared to non-hydroxylated analogs like 4-fluorobenzaldehyde oxime, improving solubility in polar solvents (e.g., water, methanol) .
- Acidity: The phenolic -OH (pKa ~10) and oxime -OH (pKa ~8–9) groups make the compound more acidic than analogs lacking hydroxyl substituents. Fluorine’s electron-withdrawing effect further lowers the pKa of the oxime group .
- Thermal Stability : Oximes with bulky substituents (e.g., 4-(propyloxy)-2-(trifluoromethyl)benzaldehyde oxime) exhibit higher thermal stability due to steric hindrance and strong electron-withdrawing effects .
Data Tables
Table 1: Substituent Effects on Key Properties
| Substituent | Effect on Polarity | Effect on Stability | Example Compound |
|---|---|---|---|
| -OH (2-position) | ↑ Polar | ↓ Thermal stability | This compound |
| -F (4-position) | ↑ Acidity | ↑ Reactivity | 4-Fluorobenzaldehyde oxime |
| -CF₃ (2-position) | ↑ Lipophilicity | ↑ Thermal stability | 4-(Propyloxy)-2-(trifluoromethyl)benzaldehyde oxime |
Table 2: Toxicity Classifications of Selected Oximes
| Compound | Acute Toxicity | Skin Irritation | Source |
|---|---|---|---|
| 4-Methylpentan-2-one oxime | H302 | H315, H319 | |
| Phosgene oxime | Extremely toxic (AEGL-1: 0.003 mg/m³) | Severe irritation |
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